7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 125811-76-9
VCID: VC21172950
InChI: InChI=1S/C24H17NO/c1-14-7-10-16(11-8-14)23-22-21(17-5-3-4-6-18(17)24(22)26)19-13-15(2)9-12-20(19)25-23/h3-13H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54
Molecular Formula: C24H17NO
Molecular Weight: 335.4 g/mol

7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-

CAS No.: 125811-76-9

Cat. No.: VC21172950

Molecular Formula: C24H17NO

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- - 125811-76-9

Specification

CAS No. 125811-76-9
Molecular Formula C24H17NO
Molecular Weight 335.4 g/mol
IUPAC Name 2-methyl-6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one
Standard InChI InChI=1S/C24H17NO/c1-14-7-10-16(11-8-14)23-22-21(17-5-3-4-6-18(17)24(22)26)19-13-15(2)9-12-20(19)25-23/h3-13H,1-2H3
Standard InChI Key VJKPOJIQJWTIGC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator